molecular formula C12H12N2O3 B1659892 Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate CAS No. 68982-22-9

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1659892
CAS No.: 68982-22-9
M. Wt: 232.23 g/mol
InChI Key: MTQBCNWSXOYUJM-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O3. It is a member of the imidazolidine family, which are known for their diverse pharmacological activities. This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable cyclopropane derivative in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for diseases like Chagas disease.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate stands out due to its specific substitution pattern and the presence of both oxo and benzyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-13-9-6-10(9)14(11)12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBCNWSXOYUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384372
Record name CDS1_000014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68982-22-9
Record name CDS1_000014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate

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